Myrothenone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(5R)-3-amino-5-ethenyl-5-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9NO2/c1-2-7(10)4-5(8)3-6(7)9/h2-3,10H,1,4,8H2/t7-/m0/s1 |
InChI Key |
RNZVUWAMBDXWDJ-ZETCQYMHSA-N |
SMILES |
C=CC1(CC(=CC1=O)N)O |
Isomeric SMILES |
C=C[C@@]1(CC(=CC1=O)N)O |
Canonical SMILES |
C=CC1(CC(=CC1=O)N)O |
Synonyms |
myrothenone B |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Myrothenone B
Strategies for Total Synthesis of Myrothenone B
Stereoselective Synthetic Approaches
Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound. Stereoselective synthesis aims to control the formation of specific stereoisomers. rsc.orgbeilstein-journals.org While a specific stereoselective total synthesis of this compound has not been extensively detailed in the reviewed literature, strategies from the synthesis of other complex molecules can be considered. For instance, enantioselective methods such as palladium-catalyzed asymmetric allylic alkylation could be employed to set key stereocenters. nih.gov Another potential approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org The application of a dynamic kinetic asymmetric transformation could also be a powerful strategy. orgsyn.org
The Pauson-Khand reaction itself can be rendered enantioselective through the use of chiral ligands, such as BINAP, which can induce stereocontrol during the cyclization process. wikipedia.org Furthermore, intramolecular versions of this reaction often exhibit high diastereoselectivity, which is advantageous in constructing fused ring systems that may be part of a synthetic intermediate en route to this compound. wikipedia.org
Table 1: Potential Stereoselective Strategies for this compound Synthesis
| Strategy | Description | Potential Application | Reference |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., with Rh, Ir, Pd) to favor the formation of one enantiomer. | Setting the stereochemistry of the hydroxyl and alkyl substituents on the cyclopentenone ring. | wikipedia.orgnih.gov |
| Chiral Auxiliaries | Covalently attaching a chiral group to a substrate to direct a stereoselective reaction. | Controlling the stereochemistry during the formation of the cyclopentenone core or the side chain. | wikipedia.org |
| Substrate Control | Utilizing existing stereocenters in the molecule to direct the stereochemistry of new stereocenters. | Directing the stereochemical outcome of reactions based on the inherent chirality of a synthetic intermediate. | rsc.org |
| Intramolecular Pauson-Khand Reaction | A variation of the Pauson-Khand reaction where the alkene and alkyne are part of the same molecule, often leading to high diastereoselectivity. | Formation of a bicyclic intermediate with defined stereochemistry, which can then be elaborated into the this compound scaffold. | acs.orgwikipedia.org |
Convergent Synthesis Methodologies
A convergent synthesis strategy involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages of the synthesis. nih.govrsc.orgresearchgate.netrsc.org This approach is often more efficient for complex molecules than a linear synthesis where the main carbon skeleton is built step-by-step.
For this compound, a convergent approach could involve the separate synthesis of two key fragments:
The substituted cyclopentenone core.
The aliphatic side chain.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and understanding its biological properties.
Structural Modifications for Research Purposes
Structural modifications of natural products are a key tool for structure-activity relationship (SAR) studies. In the case of this compound and its relatives, such modifications can help to identify the pharmacophore—the essential structural features responsible for its biological activity.
Myrothenone A, a closely related compound, has been shown to exhibit tyrosinase inhibitory activity, while this compound is reportedly inactive. frontiersin.orgmathewsopenaccess.com This difference in activity is attributed to a structural variation between the two compounds, highlighting the importance of specific structural features for biological function. nih.govescholarship.org The synthesis of various analogues allows researchers to probe the significance of different functional groups and stereochemical configurations. researchgate.net
One known naturally occurring derivative is bromothis compound, which features a bromine atom on the cyclopentenone ring. mdpi.com The synthesis of such halogenated derivatives can be achieved through chemical synthesis or potentially through biosynthetic approaches, such as by supplementing the fermentation medium of the producing organism with bromide salts. jst.go.jp
Table 2: Examples of this compound Analogues and Related Compounds
| Compound | Structural Difference from this compound | Significance | Reference |
| Myrothenone A | Contains an additional double bond in the cyclopentenone ring. | Exhibits tyrosinase inhibitory activity. | frontiersin.orgmathewsopenaccess.com |
| Bromothis compound | Contains a bromine atom on the cyclopentenone ring. | A naturally occurring halogenated derivative. | mdpi.com |
| Botrytinone | A related cyclopentenone derivative. | Isolated from the same fungal sources as this compound. | acs.org |
| Trichodenone A | A related cyclopentenone derivative. | Isolated from the same fungal sources as this compound. | researchgate.net |
Semisynthetic Routes to this compound Derivatives
Semisynthesis is a strategy where a natural product, isolated from its biological source, is used as a starting material for chemical modifications to produce derivatives. This approach can be more efficient than total synthesis for accessing a variety of analogues, especially when the natural product is readily available.
While specific semisynthetic routes starting from this compound are not extensively documented in the reviewed literature, general principles of organic synthesis suggest several possibilities. The hydroxyl groups on the cyclopentenone ring and the side chain of this compound represent potential sites for modification. These could be subjected to reactions such as:
Esterification or etherification: To probe the importance of the free hydroxyl groups for biological activity.
Oxidation: To convert the hydroxyl groups to ketones.
Modification of the double bond: Reactions such as hydrogenation or epoxidation could be performed on the enone system to investigate the role of this functional group.
These modifications would generate a library of this compound derivatives, which could then be screened in biological assays to gain further insights into their structure-activity relationships.
Biosynthetic Investigations of Myrothenone B
Proposed Biosynthetic Pathways of Cyclopentenones in Fungi
The formation of complex fungal metabolites like Myrothenone B is a multi-step process orchestrated by a series of dedicated enzymes. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its origin can be inferred from well-studied pathways of similar fungal cyclopentenones.
Fungal cyclopentenones are typically derived from the polyketide biosynthetic pathway. mdpi.comresearchgate.net Polyketides are a large and diverse class of secondary metabolites assembled from simple carboxylic acid precursors. wikipedia.org The biosynthesis begins with a "starter unit," usually acetyl-CoA, which is sequentially condensed with "extender units," most commonly malonyl-CoA. wikipedia.orgrasmusfrandsen.dk
This process is analogous to fatty acid synthesis, but the reductive steps that would typically follow each condensation are often omitted or modified, leading to a chain with a pattern of keto and methylene (B1212753) groups. wikipedia.org For many fungal cyclopentenones, such as the well-researched mycotoxin terrein, the biosynthesis is known to proceed through a polyketide intermediate, specifically 6-hydroxymellein. researchgate.net Isotopic labeling studies have confirmed the head-to-tail linkage of acetate (B1210297) units to form the core polyketide backbone in related compounds. rasmusfrandsen.dk Given the structural similarities, it is proposed that this compound is also assembled via a polyketide route, where a polyketide synthase enzyme constructs the initial carbon skeleton. nih.gov
The creation of the final this compound structure from a linear polyketide chain involves a series of enzymatic transformations catalyzed by tailoring enzymes. The key enzymes in this process are polyketide synthases (PKSs) and various oxidative enzymes.
Polyketide Synthases (PKSs): These are large, multi-domain enzymes that catalyze the initial condensation reactions to form the polyketide chain. wikipedia.org Fungal PKSs can be iterative, using their catalytic domains repeatedly to build the molecule. researchgate.netrasmusfrandsen.dk A product template domain within the PKS often helps guide the folding and cyclization of the nascent chain to ensure the correct product is formed. rasmusfrandsen.dk
Oxidative Enzymes: Following the creation of a polyketide intermediate like 6-hydroxymellein, a series of oxidative transformations are required to form the cyclopentenone ring. researchgate.net In the biosynthesis of terrein, this critical step is catalyzed by flavin-dependent monooxygenases (FMOs). researchgate.net One FMO (TerC) initiates an oxidative decarboxylation, and a second FMO (TerD) performs a subsequent hydroxylation. researchgate.net This sequence leads to an oxidative ring contraction, transforming a six-membered aromatic ring into the characteristic five-membered cyclopentenone scaffold. It is highly probable that similar enzymatic machinery, possibly involving cytochrome P450 monooxygenases or FMOs, is responsible for the formation of the cyclopentenone core of this compound.
Polyketide Biosynthetic Origin
Factors Influencing this compound Biosynthesis in Fungal Cultures
The production of secondary metabolites, including this compound, is not constitutive but is heavily influenced by the fungus's growth conditions. These factors can be manipulated in a laboratory setting to enhance or suppress the biosynthesis of target compounds.
The nutritional environment is a critical determinant of fungal secondary metabolism. nih.gov The type and availability of carbon and nitrogen sources, along with physical parameters like pH and temperature, can significantly alter the metabolic output of a fungus. nih.govresearchgate.net
Simple sugars like glucose often support robust fungal growth and can enhance the production of certain polyketides. nih.gov Conversely, more complex carbon sources or the presence of specific precursor molecules can trigger different metabolic pathways. nih.gov The choice of nitrogen source, such as nitrate (B79036) versus ammonium (B1175870), has also been shown to have a profound and sometimes species-dependent effect on the production of mycotoxins and other secondary metabolites. nih.gov For instance, studies on Aspergillus species show that toxin production can be either enhanced or repressed depending on whether the medium is based on ammonium or nitrate. nih.gov
Changes in media have been observed to alter the chemical profile of marine fungi. For example, the fungus Gymnascella dankaliensis produced a different set of steroid-type compounds when the glucose in its growth medium was substituted with soluble starch. While specific data for this compound is limited, these findings underscore the principle that fermentation conditions are a key variable in its production.
| Parameter | General Influence on Fungal Secondary Metabolism |
| Carbon Source | Simple sugars (e.g., glucose, sucrose) often support high biomass and metabolite production. Complex carbohydrates may induce different metabolic pathways. nih.gov |
| Nitrogen Source | The type of nitrogen (e.g., nitrate, ammonium, amino acids) can significantly enhance or repress the biosynthesis of specific metabolites. nih.gov |
| Temperature | Each fungal species has an optimal temperature range for growth and secondary metabolite production; deviations can inhibit biosynthesis. iarc.fr |
| pH | The pH of the culture medium affects nutrient uptake and enzyme activity, thereby influencing metabolite production. nih.gov |
| Aeration | The availability of an air-surface interface is crucial for many fungi to produce secondary metabolites. nih.gov |
This compound has been isolated from fungi associated with marine organisms, such as algae. nih.gov The unique and often harsh conditions of the marine environment are believed to be a primary driver for the evolution of novel biosynthetic pathways in fungi. frontiersin.orgfungaldiversity.org These environmental stressors include high salinity, low water potential, high hydrostatic pressure, and oligotrophic (low nutrient) conditions. fungaldiversity.org
Fungi adapt to these conditions by developing distinct metabolic capabilities compared to their terrestrial relatives. frontiersin.org For example, marine fungi must regulate their internal osmotic potential to survive in high-salt environments, which can involve the production of specific compounds. fungaldiversity.org The constant competition for resources and space in densely populated marine ecosystems also drives the production of bioactive secondary metabolites as chemical defense mechanisms. nih.gov This ecological pressure is a likely reason why marine-derived fungi are a prolific source of structurally unique compounds like this compound, which are not typically found in terrestrial isolates. frontiersin.org
Biological Activities and Mechanistic Studies of Myrothenone B
Tyrosinase Inhibitory Activity
Myrothenone B, isolated from the marine-derived fungus Myrothecium sp., has demonstrated tyrosinase inhibitory activity. ebi.ac.uknih.gov Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis. nih.gov The inhibition of this enzyme is a focal point for the development of agents targeting hyperpigmentation. nih.govtandfonline.com
Comparative Analysis with Known Tyrosinase Inhibitors (e.g., Kojic Acid)
Research has shown that this compound's inhibitory effect on tyrosinase is significant when compared to kojic acid, a well-established tyrosinase inhibitor. nih.govnih.gov One study reported that Myrothenone A, a closely related compound isolated from the same fungus, exhibited a half-maximal inhibitory concentration (IC50) of 6.6 µM. nih.gov This was found to be more potent than kojic acid, which had an IC50 of 7.7 µM in the same study. nih.gov While the specific IC50 value for this compound was not detailed in this particular abstract, it was identified as a tyrosinase inhibitor alongside Myrothenone A. nih.gov Kojic acid functions by chelating the copper ions within the active site of the tyrosinase enzyme. mdpi.commdpi.com
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Source Organism/Method |
|---|---|---|
| Myrothenone A | 6.6 | Myrothecium sp. (marine fungus) nih.gov |
| Kojic Acid | 7.7 | Standard Inhibitor nih.gov |
Molecular Mechanisms of Tyrosinase Inhibition
The precise molecular mechanisms through which this compound inhibits tyrosinase are a subject of ongoing research. However, general principles of tyrosinase inhibition can provide a framework for understanding its potential actions.
Inhibitors of tyrosinase often function by interfering with the binding of its substrates, such as L-tyrosine or L-DOPA. frontiersin.org This can occur through competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov The active site of tyrosinase contains copper ions that are crucial for its catalytic activity. mdpi.com Many inhibitors work by chelating these copper ions. nih.gov Given the structure of this compound, it is plausible that it interacts with key amino acid residues within the active site of the tyrosinase enzyme, thereby blocking substrate access. icm.edu.pl
Beyond direct competition at the active site, some molecules can inhibit enzyme activity through allosteric modulation. nih.govbiorxiv.org This involves binding to a site on the enzyme distinct from the active site, which induces a conformational change that reduces the enzyme's catalytic efficiency. nih.gov Whether this compound acts via an allosteric mechanism on tyrosinase has not been definitively established in the available research. However, the diverse mechanisms of tyrosinase inhibition, which also include mixed-type and non-competitive inhibition, suggest various possibilities for the action of novel inhibitors like this compound. nih.govfrontiersin.org
Enzyme-Substrate Interactions
Other Reported Biological Activities (excluding human clinical data)
In addition to its effects on tyrosinase, this compound has been investigated for its cytotoxic potential in preclinical research models.
Cytotoxicity in Research Cell Lines (e.g., A549, HepG2, HeLa)
A study on trichoderpyrone, a compound with a similar cyclopentenone-pyrone hybrid skeleton, demonstrated weak cytotoxic activity against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), and HeLa (cervical carcinoma). researchgate.net The IC50 values for trichoderpyrone were 16.9 µM for A549, 30.8 µM for HepG2, and 33.9 µM for HeLa. researchgate.net While this data is for a related compound, it points to the potential for cyclopentenone-based structures to possess cytotoxic properties. The cytotoxicity of compounds against these cell lines is a common preliminary step in anticancer drug discovery. jksus.orgnih.govherbmedpharmacol.com
Table 2: Cytotoxicity of Trichoderpyrone (a related compound)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 16.9 researchgate.net |
| HepG2 | Liver Carcinoma | 30.8 researchgate.net |
Investigation of Cellular Targets
This compound, a cyclopentenone derivative isolated from marine-derived fungi, has been the subject of investigations to identify its specific cellular interaction partners. researchgate.netacs.org Research suggests that one of the primary molecular targets of this compound is the Transforming growth factor-β-activated kinase 1 (TAK1). nih.gov TAK1 is a key signaling protein that plays a crucial role in cellular processes such as inflammation, immune responses, and cell survival. researchgate.netdovepress.com The interaction with TAK1 is significant as this kinase is a central node in multiple signaling pathways, including those activated by tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptors (TLRs). researchgate.netdovepress.com By inhibiting TAK1, this compound can potentially modulate the downstream effects mediated by this kinase. nih.gov
Further studies have identified tyrosinase as another cellular target of this compound. researchgate.netmathewsopenaccess.com Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration. mathewsopenaccess.com The inhibitory activity of this compound on tyrosinase suggests its potential application in modulating melanin production. researchgate.netmathewsopenaccess.com
Anti-inflammatory Properties (pre-clinical models)
In pre-clinical studies, this compound has demonstrated notable anti-inflammatory properties. The compound's effects have been observed in various experimental models of inflammation, such as those induced by lipopolysaccharide (LPS). biomolther.orgdovepress.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in cells like macrophages and epithelial cells. biomolther.orgdovepress.comnih.gov
Treatment with compounds that exhibit similar mechanisms of action has been shown to reduce the production of key inflammatory mediators. dovepress.comnih.govmdpi.com These include pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). biomolther.orgnih.govmdpi.com The suppression of these cytokines is a hallmark of anti-inflammatory activity, as they are central to the initiation and amplification of inflammatory cascades. biomolther.org
The anti-inflammatory effects of this compound are attributed to its ability to modulate key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. plos.orgfrontiersin.org These pathways are critical regulators of gene expression for pro-inflammatory mediators. mdpi.commdpi.com
The NF-κB pathway is a primary target. frontiersin.org In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govmdpi.com this compound's likely inhibition of TAK1 prevents the subsequent activation of the IKK complex, which is responsible for IκB phosphorylation. dovepress.com This action effectively blocks NF-κB's nuclear translocation and subsequent activity. plos.orgfrontiersin.org
Simultaneously, the MAPK pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also modulated. plos.orgfrontiersin.org These kinases are activated by phosphorylation in response to inflammatory stimuli and play a significant role in regulating the production of inflammatory cytokines. nih.govmdpi.com By inhibiting upstream activators like TAK1, this compound can suppress the phosphorylation and activation of p38, JNK, and ERK, further contributing to its anti-inflammatory profile. nih.govplos.orgfrontiersin.org
Antioxidant Activity (pre-clinical models)
This compound has been identified as possessing antioxidant properties in various pre-clinical evaluations. scispace.com Antioxidant capacity is often assessed through its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. mdpi.comfrontiersin.org
The antioxidant effect of compounds like this compound is primarily achieved through direct radical scavenging. mdpi.com This process can occur via two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com
In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. mdpi.comfrontiersin.org The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method used to evaluate HAT-based activity. mdpi.comfrontiersin.org
In the Single Electron Transfer (SET) mechanism, the antioxidant transfers an electron to the free radical, converting it into a more stable anion. mdpi.com Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are based on the SET mechanism. frontiersin.orgmdpi.comscielo.br In these tests, the antioxidant compound reduces the stable radical, leading to a measurable color change. mdpi.comscielo.br The conjugated structure present in this compound likely facilitates the stabilization of the resulting radical, making it an effective radical scavenger. mdpi.com
Table 1: Antioxidant Activity Assays
| Assay | Mechanism | Description |
|---|---|---|
| DPPH Assay | Single Electron Transfer (SET) | Measures the ability of an antioxidant to donate an electron and decolorize the purple DPPH radical solution. mdpi.comscielo.br |
| ABTS Assay | Single Electron Transfer (SET) | Assesses the capacity of an antioxidant to scavenge the blue-green ABTS radical cation. frontiersin.orgscielo.br |
| ORAC Assay | Hydrogen Atom Transfer (HAT) | Evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.comfrontiersin.org |
Structure-Activity Relationships (SAR) of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. cabidigitallibrary.orgnih.gov For this compound and its analogues, these studies aim to identify the specific structural features that are crucial for their observed biological effects. nih.govnih.gov By synthesizing and testing various analogues with modifications to the core structure, researchers can deduce which parts of the molecule are essential for activity and which can be altered to potentially enhance potency or selectivity. nih.gov
Elucidation of Key Pharmacophores for Biological Activity
A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. univie.ac.atresearchgate.net For this compound, the key pharmacophoric features are derived from its unique cyclopentenone-containing polyketide structure. acs.org
Analysis of this compound and related compounds suggests that the following features are critical for its biological activity:
The Cyclopentenone Ring: This reactive moiety is a crucial feature. The electrophilic nature of the α,β-unsaturated carbonyl system within this ring is likely involved in covalent interactions with nucleophilic residues (such as cysteine) in target proteins like TAK1.
The Isochromanone Core: This bicyclic ring system provides a rigid scaffold that correctly orients the functional groups for optimal interaction with the target's binding site. wustl.edu
Hydroxyl and Methoxy (B1213986) Groups: The specific placement and orientation of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic portion of the isochromanone core are important for establishing hydrogen bonds and other non-covalent interactions with the biological target. univie.ac.atscirp.orgnih.gov These interactions contribute significantly to the binding affinity and specificity of the compound.
SAR studies on analogues would involve modifying these key areas—for instance, by altering substituents on the aromatic ring, changing the stereochemistry, or modifying the cyclopentenone ring—to map out the precise requirements for potent biological activity. cabidigitallibrary.orgnih.govnih.gov
Table 2: Key Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Activity |
|---|---|---|
| Hydrogen Bond Acceptors | Atoms (like oxygen in carbonyls and hydroxyls) that can accept a hydrogen bond. researchgate.net | Crucial for specific interactions within the target's binding site. nih.gov |
| Aromatic Rings | The planar, cyclic aromatic system. scirp.org | Engages in hydrophobic and π-stacking interactions with the target protein. wustl.edu |
| Hydrophobic Features | Nonpolar regions of the molecule. researchgate.net | Contribute to binding affinity through hydrophobic interactions. nih.gov |
Impact of Structural Modifications on Efficacy and Selectivity
The exploration of the structure-activity relationships (SAR) for this compound is in its early stages, with limited data available on the systematic modification of its chemical structure. However, initial insights can be drawn from comparing its activity with that of co-isolated compounds and closely related natural products.
This compound is a cyclopentenone derivative featuring a 3-amino group and a 5-ethenyl (vinyl) group. nih.gov Its primary reported biological activity is the inhibition of tyrosinase. Comparison with its structural analog, Myrothenone A, which was isolated from the same marine-derived fungus, Myrothecium sp., provides the most direct evidence of how small structural changes can influence efficacy. capes.gov.br Myrothenone A shares the same cyclopentenone core but differs in the substituent at the 3-position. While detailed structural information for Myrothenone A is not provided in the primary isolation paper, it is noted to be significantly more potent as a tyrosinase inhibitor than this compound. nih.govcapes.gov.br
The cyclopentenone core itself is a common motif in a variety of biologically active natural products and synthetic compounds, known to be a reactive functional group. researchgate.net The efficacy of cyclopentenone-containing compounds is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues in target proteins. Therefore, modifications to the substituents on the ring, such as the amino group and the ethenyl group in this compound, would likely modulate this reactivity and thus its biological potency and selectivity. For instance, studies on other cyclopentenone derivatives have shown that the nature of substituents significantly influences their biological activities, which range from anticancer to anti-inflammatory effects. nih.govacs.org
The tyrosinase inhibitory activities of Myrothenone A and B are presented in the table below, alongside the common tyrosinase inhibitor, kojic acid, for reference.
Table 1: Tyrosinase Inhibitory Activity of this compound and Related Compounds
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Myrothenone A | 6.6 | nih.govcapes.gov.br |
| This compound | Not specified, but less active than Myrothenone A | nih.govcapes.gov.br |
| 6-n-pentyl-α-pyrone | 0.8 | capes.gov.br |
Stereochemical Influences on Biological Activity
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets such as enzymes and receptors. researchgate.net For a chiral molecule like this compound, its different stereoisomers can exhibit vastly different pharmacological profiles.
The absolute stereochemistry of this compound, as isolated from its natural source, has been established through spectral interpretation and X-ray analysis. nih.govcapes.gov.br This determination is crucial as it defines the specific spatial orientation of the substituents on the chiral centers of the cyclopentenone ring. The precise configuration is fundamental to its interaction with the tyrosinase enzyme.
While the absolute structure of the natural enantiomer of this compound is known, there is currently a lack of published research on the synthesis and biological evaluation of its other stereoisomers (e.g., its enantiomer or diastereomers). Such studies would be invaluable for understanding the stereochemical requirements for its tyrosinase inhibitory activity. It is a well-established principle in medicinal chemistry that for a chiral drug, often only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. researchgate.net
In the broader context of cyclopentenone natural products, stereochemistry has been shown to be a key factor in their biological effects. For example, the relative and absolute configurations of hydroxyl and other substituent groups on the cyclopentenone ring of various bioactive molecules are known to be critical for their potency and selectivity. researchgate.net Therefore, it is highly probable that the specific stereochemistry of this compound is essential for its observed tyrosinase inhibition. A comparative study of its stereoisomers would be necessary to confirm this hypothesis and to fully elucidate the stereochemical influences on its biological activity.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structure Elucidation (e.g., NMR, X-ray Analysis, MS)
The molecular structure of Myrothenone B was established through comprehensive spectral analysis. capes.gov.br Key methods include mass spectrometry for determining molecular weight and formula, and nuclear magnetic resonance for mapping the carbon-hydrogen framework. capes.gov.bregejfas.org
Mass Spectrometry (MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in determining the exact molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous assignment of the elemental composition. The analysis of this compound yielded a molecular formula of C₁₄H₁₉NO₄. capes.gov.br
| Technique | Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|---|
| HR-FAB-MS | [M+H]⁺ | 266.1392 | 266.1388 | C₁₄H₁₉NO₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques (2D-NMR), provided the detailed connectivity of the atoms in this compound. researchgate.netnih.gov The ¹H NMR spectrum identifies the chemical environment and neighboring protons for each hydrogen atom in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. researchgate.netfrontiersin.org By analyzing the chemical shifts, coupling constants, and correlations from various NMR experiments, scientists pieced together the complete structure of the molecule. capes.gov.br
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 202.9 | - |
| 2 | 114.7 | 5.78 (s) |
| 3 | 174.9 | - |
| 4 | 45.7 | 2.53 (dd, 18.0, 2.8); 2.21 (dd, 18.0, 6.8) |
| 5 | 42.7 | 2.88 (m) |
| 6' | 138.3 | 5.85 (ddd, 17.2, 10.4, 6.4) |
| 7' | 116.5 | 5.21 (d, 17.2); 5.10 (d, 10.4) |
| 1' | 62.0 | - |
| 2' | 31.0 | 1.69 (m); 1.61 (m) |
| 3' | 27.0 | 1.44 (m) |
| 4' | 34.8 | 1.61 (m) |
| 5' | 177.0 | - |
| OMe | 52.3 | 3.70 (s) |
| NH₂ | Amine Protons |
X-ray Analysis
While the initial structure of this compound was determined by NMR and MS, X-ray crystallography is the gold standard for unambiguously establishing the three-dimensional arrangement of atoms in a crystalline solid, including its absolute stereochemistry. frontiersin.org For the closely related compound, Myrothenone A, its structure and absolute configuration were definitively confirmed through single-crystal X-ray analysis of its p-bromobenzoate derivative. capes.gov.br This method provides conclusive proof of the molecular architecture. capes.gov.br
Chromatographic Techniques for Isolation and Purification (e.g., HPLC)
The journey from a crude fungal extract to pure this compound involves multiple, sequential chromatographic steps. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com
The isolation of this compound from the culture broth of the fungus Myrothecium sp. began with extraction using ethyl acetate (B1210297). capes.gov.br The resulting crude extract was then subjected to a series of chromatographic purifications. Initial separation was performed using silica (B1680970) gel column chromatography, a technique that separates compounds based on polarity. capes.gov.br Fractions containing the compounds of interest were further purified using Sephadex LH-20 column chromatography. capes.gov.br
The final and most critical purification step was achieved using High-Performance Liquid Chromatography (HPLC). tandfonline.com HPLC utilizes high pressure to pass the solvent through a column packed with a stationary phase, providing high resolution and separation efficiency. mdpi.com For the purification of this compound, a reversed-phase C18 column was used with a methanol-water mobile phase, yielding the compound in its pure form, ready for structural analysis and bioactivity testing. capes.gov.br
Future Research Directions for Myrothenone B
Exploration of Undiscovered Bioactivities
Initial research has identified Myrothenone B and its analogue, Myrothenone A, as possessing tyrosinase inhibitory activity. frontiersin.orgresearchgate.netajptr.com However, the full spectrum of its biological activities remains largely unexplored. Future research should systematically screen this compound against a diverse array of biological targets to uncover novel therapeutic applications.
Given that related compounds from marine fungi have demonstrated a wide range of bioactivities, including antifungal, antibacterial, and cytotoxic effects, it is plausible that this compound may also exhibit similar properties. nih.gov A comprehensive screening program could reveal previously unknown pharmacological potential. For instance, many marine-derived natural products have shown promise as anti-inflammatory or neuroprotective agents. nih.govcore.ac.ukresearchgate.net Investigating this compound in these contexts could open up new avenues for drug discovery.
Advanced Synthetic Methodologies for Complex Analogues
The development of efficient and versatile synthetic routes to this compound and its analogues is crucial for several reasons. Firstly, a reliable synthetic supply would overcome the limitations of isolation from natural sources, which can be inconsistent and low-yielding. Secondly, and more importantly, advanced synthetic methodologies would enable the creation of a library of complex analogues.
By systematically modifying the core structure of this compound, researchers can probe the structure-activity relationships that govern its biological effects. This could lead to the identification of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. The synthesis of such analogues is a key step in the journey from a natural product lead to a viable drug candidate.
Elucidation of Complete Biosynthetic Pathways
Understanding how this compound is produced in nature is a fundamental scientific question with significant practical implications. The elucidation of its complete biosynthetic pathway would provide valuable insights into the enzymatic machinery responsible for its formation. fraunhofer.de While it is suggested to originate from a polyketide pathway, the precise genetic and enzymatic steps are yet to be fully characterized. epdf.pub
Knowledge of the biosynthetic pathway could pave the way for a synthetic biology approach to produce this compound and its analogues. nih.govresearchgate.net By heterologously expressing the responsible genes in a more amenable host organism, it may be possible to produce these compounds on a larger scale and even engineer the pathway to generate novel, non-natural derivatives with potentially enhanced bioactivities. nih.govnih.govcore.ac.uk
Application in Pre-clinical Disease Models (e.g., in vitro, in vivo animal models)
To translate the initial findings of bioactivity into tangible therapeutic potential, it is essential to evaluate this compound in relevant pre-clinical disease models. catapult.org.uknih.gov This involves moving beyond simple enzyme inhibition assays to more complex in vitro and in vivo studies.
In vitro studies using various cell lines can provide information on the compound's cytotoxicity, mechanism of action, and potential off-target effects. mdpi.com For example, if this compound is found to have anticancer potential, its efficacy could be tested against a panel of cancer cell lines.
Subsequently, promising in vitro results should be validated in in vivo animal models. precisionbiosciences.com These studies are critical for assessing the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context. For instance, if this compound is being investigated as a skin-whitening agent, its effects could be evaluated in animal models of hyperpigmentation.
Computational Chemistry and Molecular Modeling Studies
Computational approaches can significantly accelerate the research and development process for this compound. kallipos.gramazon.com Molecular modeling and docking studies can be employed to predict how this compound and its analogues interact with their biological targets at the atomic level. researchgate.net This can help to rationalize observed structure-activity relationships and guide the design of more potent inhibitors.
Quantum mechanics/molecular mechanics (QM/MM) simulations can provide a deeper understanding of the enzymatic reactions involved in the biosynthesis of this compound, aiding in the efforts to elucidate its complete biosynthetic pathway. mpg.de Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogues, helping to identify potential liabilities early in the drug discovery process.
Q & A
Basic Research Questions
Q. What are the established biological activities of Myrothenone B, and how can researchers validate these findings experimentally?
- Methodological Answer : Begin with systematic literature searches across multiple databases (e.g., PubMed, Web of Science) using Boolean operators to combine terms like "this compound," "bioactivity," and "mechanism" . Validate findings through in vitro assays (e.g., cytotoxicity testing) and in vivo models, ensuring replication of protocols from peer-reviewed studies. Cross-reference spectral data (NMR, HPLC) to confirm compound identity in replicated experiments .
Q. What synthetic pathways are reported for this compound, and which steps are critical for optimizing yield?
- Methodological Answer : Review synthetic protocols in primary literature, focusing on stereochemical control and purification steps. Key yield-limiting steps often involve cyclization or oxidation reactions. Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Document all modifications in supplementary materials to ensure reproducibility .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine orthogonal methods:
- Structural confirmation : High-resolution mass spectrometry (HR-MS) and 1D/2D NMR.
- Purity assessment : HPLC with UV/Vis or MS detection, ensuring ≥95% purity thresholds.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
Report all parameters (e.g., column type, solvent gradients) to enable replication .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window while minimizing cytotoxicity?
- Methodological Answer :
- Dose Range : Start with IC₅₀ values from prior studies, extending 3 log units above/below.
- Controls : Include vehicle-only and positive controls (e.g., doxorubicin for cytotoxicity).
- Endpoint Selection : Use multiplex assays (e.g., ATP quantification for viability, LDH release for membrane integrity).
- Statistical Power : Calculate sample size using tools like G*Power, ensuring n ≥ 3 replicates to detect 20% effect sizes with 80% power .
Q. What strategies reconcile contradictory reports on this compound’s mechanism of action across different biological models?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to map discrepancies, categorizing studies by model system (e.g., bacterial vs. mammalian) and assay conditions .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify conserved pathways. Validate via CRISPR knockouts or pharmacological inhibitors in divergent models.
- Meta-Analysis : Pool EC₅₀/IC₅₀ data using random-effects models to quantify heterogeneity .
Q. How can researchers validate novel bioactivities of this compound that conflict with existing literature?
- Methodological Answer :
- Orthogonal Assays : Confirm activity via independent methods (e.g., enzymatic inhibition + cellular phenotype rescue).
- Batch Reproducibility : Synthesize multiple compound batches to rule out impurity-driven effects.
- Collaborative Replication : Share samples with independent labs, standardizing protocols (e.g., cell passage number, serum lot) .
Q. What computational approaches support the prediction of this compound’s molecular targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., Protein Data Bank).
- QSAR Modeling : Train models on bioactivity data to predict structural analogs’ efficacy.
- Network Pharmacology : Integrate STRING or KEGG pathways to identify polypharmacology effects .
Methodological Tables
Suggested for inclusion in supplementary materials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
